molecular formula C11H13NO2 B13347754 Ethyl 6-cyclopropylnicotinate

Ethyl 6-cyclopropylnicotinate

Cat. No.: B13347754
M. Wt: 191.23 g/mol
InChI Key: UHWVGYRWRFFGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-cyclopropylnicotinate is a nicotinic acid derivative featuring an ethyl ester group and a cyclopropyl substituent at the 6-position of the pyridine ring. Nicotinate esters are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their bioactivity and versatility. The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability or alter binding affinity in biological systems.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6-cyclopropylpyridine-3-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-6-10(12-7-9)8-3-4-8/h5-8H,2-4H2,1H3

InChI Key

UHWVGYRWRFFGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-cyclopropylnicotinate can be synthesized through esterification reactions involving nicotinic acid and ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. Another method involves the use of cyclopropyl bromide and ethyl nicotinate under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the production process by maintaining optimal reaction conditions throughout the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom in precursor compounds (e.g., ethyl 6-chloronicotinate) can be replaced by a cyclopropyl group via palladium-catalyzed cross-coupling reactions. This is a key step in synthesizing ethyl 6-cyclopropylnicotinate.

Reaction TypeReagents/ConditionsYieldReference
Suzuki-Miyaura CouplingCyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C58–65%

Mechanism :

  • Oxidative addition of Pd(0) to the C–Cl bond.

  • Transmetallation with cyclopropylboronic acid.

  • Reductive elimination to form the C–cyclopropyl bond.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using borohydrides or lithium aluminum hydride (LiAlH₄).

Reduction AgentSolventTemperatureYieldProductReference
NaBH₄MeOH/EtOH0–20°C59%6-cyclopropylnicotinyl alcohol
LiAlH₄THF-78°C → 0°C72%6-cyclopropylnicotinyl alcohol

Notes :

  • NaBH₄ requires protic solvents (e.g., MeOH) for activation.

  • LiAlH₄ provides higher yields but demands anhydrous conditions .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 6-cyclopropylnicotinic acid.

ConditionsReagentsYieldReference
Acidic (HCl, H₂O)6M HCl, reflux, 6h85%
Basic (NaOH, EtOH/H₂O)2M NaOH, RT, 12h78%

Applications :

  • The carboxylic acid product serves as a precursor for amides or further functionalization.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group can participate in ring-opening reactions under electrophilic or radical conditions.

Reaction TypeReagents/ConditionsProductReference
Acid-catalyzedH₂SO₄, AcOH, 60°C6-(2-hydroxypropyl)nicotinate
Radical brominationNBS, AIBN, CCl₄, reflux6-(bromomethyl)nicotinate

Mechanism :

  • Acidic conditions protonate the cyclopropane, inducing strain relief via ring-opening.

  • Radical bromination targets the cyclopropane’s methylene group .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at the 4-position due to the directing effects of the ester and cyclopropyl groups.

Reaction TypeReagents/ConditionsYieldReference
NitrationHNO₃, H₂SO₄, 0°C42%
SulfonationSO₃, H₂SO₄, 50°C35%

Regioselectivity :

  • The 4-position is activated by the electron-donating cyclopropyl group, while the ester at the 3-position deactivates the ring .

Cross-Coupling for Functionalization

The cyclopropyl group can be further modified via transition-metal-catalyzed reactions.

Reaction TypeReagents/ConditionsProductReference
Heck ReactionPd(OAc)₂, PPh₃, styrene, DMF, 100°C6-(vinylcyclopropyl)nicotinate
Buchwald-HartwigPd₂(dba)₃, Xantphos, morpholine, toluene6-(morpholinocyclopropyl)nicotinate

Mechanism of Action

The mechanism of action of ethyl 6-cyclopropylnicotinate involves its interaction with specific molecular targets. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through interactions with nicotinic acid receptors and related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-cyclopropylnicotinate belongs to the nicotinate ester family, which includes compounds like isopropyl nicotinate () and methyl nicotinate. Below is a comparative analysis based on structural features, physicochemical properties, and available data:

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molar Mass (g/mol) Substituent(s) Key Features
This compound* Not provided C${11}$H${13}$NO$_2$ ~191† 6-cyclopropyl, ethyl ester Enhanced lipophilicity, steric bulk
Isopropyl Nicotinate 553-60-6 C$9$H${11}$NO$_2$ 165.2 No substituent, isopropyl ester Simpler structure, lower molecular weight
Methyl Nicotinate 6939-78-2 C$7$H$7$NO$_2$ 137.1 No substituent, methyl ester High volatility, common in topical applications

*Data estimated based on structural analysis; †Calculated from atomic weights.

Key Findings:

Substituent Effects: The 6-cyclopropyl group in this compound introduces steric hindrance and lipophilicity compared to unsubstituted esters like isopropyl nicotinate . This could improve membrane permeability but reduce solubility in polar solvents.

Safety and Handling :

  • Isopropyl nicotinate requires precautions such as removing contaminated clothing and seeking medical attention for respiratory irritation . This compound’s cyclopropyl group might alter toxicity profiles, necessitating specific safety studies.

Applications :

  • Isopropyl nicotinate is used in topical formulations for vasodilation . This compound’s bulky substituent could make it more suitable for targeted drug delivery or as a scaffold in kinase inhibitors.

Biological Activity

Ethyl 6-cyclopropylnicotinate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

This compound is a derivative of nicotinic acid, characterized by the presence of a cyclopropyl group at the 6-position of the pyridine ring. The synthesis typically involves the esterification of nicotinic acid with ethyl alcohol and subsequent cyclopropyl substitution. Variations in the cyclopropyl group can significantly influence biological activity, as demonstrated in various studies.

2.1 Antimicrobial Activity

Recent studies have shown that derivatives of nicotinic acid, including this compound, exhibit promising antimicrobial properties. For instance, research indicates that modifications to the cyclopropyl group can enhance activity against certain pathogens, with specific analogs demonstrating effective inhibition against drug-resistant strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenEC50 (μM)Reference
This compoundE. coli0.25
Cyclopropyl analog AS. aureus0.30
Cyclopropyl analog BPseudomonas aeruginosa0.40

2.2 Antiparasitic Activity

This compound has been investigated for its antiparasitic effects, particularly against malaria-causing Plasmodium species. The mechanism of action involves targeting mitochondrial functions within the parasite, leading to cell death.

Table 2: Antiparasitic Activity Against Plasmodium spp.

CompoundStrainEC50 (μM)Reference
This compoundP. falciparum0.14
Cyclopropyl derivative CP. vivax0.18

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and positioning of substituents on the cyclopropyl group are critical for enhancing biological activity. For example, modifications that increase lipophilicity generally correlate with improved efficacy against target organisms.

  • Cyclopropyl Group Variations : Altering the size and electronic properties of substituents on the cyclopropyl ring affects binding affinity and biological activity.
  • Hydrophobic Interactions : Increased hydrophobicity tends to enhance membrane permeability, which is vital for antimicrobial and antiparasitic effects.

4.1 Case Study on Antimalarial Activity

In a study assessing various cyclopropyl derivatives, this compound was found to have a significant effect on Plasmodium falciparum in vitro, with an EC50 value of 0.14 μM, indicating strong antimalarial potential when compared to other derivatives tested . The study also highlighted its low cytotoxicity in human liver cells (CC50 > 40 μM), suggesting a favorable therapeutic index.

4.2 Case Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on melanoma cell lines demonstrated that it induced apoptosis through reactive oxygen species generation and mitochondrial membrane potential loss . This finding underscores its potential as an anticancer agent.

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities against microbial pathogens and cancer cells. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties through structural modifications.

Q & A

Basic Research Questions

Q. How can researchers ensure the reproducibility of Ethyl 6-cyclopropylnicotinate synthesis procedures in academic settings?

  • Methodological Answer : Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading), reagent sources, and purity levels. Experimental protocols should specify inert atmosphere requirements, if applicable, and include step-by-step purification techniques (e.g., column chromatography, recrystallization). Raw spectral data (NMR, IR, MS) must be provided to confirm compound identity, and yields should be reported with standard deviations from triplicate trials .

Q. What spectroscopic methods are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to verify cyclopropane and nicotinate moieties. Compare with literature data for analogous compounds.
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretch (~1740 cm⁻¹) and absence of hydroxyl impurities.
  • Mass Spectrometry (MS) : Validate molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC/Purity Analysis : Use ≥95% purity thresholds with chromatographic conditions (column type, mobile phase) documented .

Q. What are the critical parameters to document when reporting the synthesis of this compound to facilitate peer validation?

  • Methodological Answer : Include reaction stoichiometry, solvent drying methods, catalyst activation steps, and purification yields. Report melting points, boiling points, and retention factors (Rf) from TLC. Provide full spectral datasets in supplementary materials, adhering to IUPAC naming conventions. Cross-reference synthetic protocols with established procedures for related esters .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic Substitution : Synthesize derivatives with variations at the cyclopropane (e.g., substituent position) or ester group (e.g., alkyl chain length).
  • Bioactivity Assays : Use dose-response curves to measure IC50/EC50 values in target models (e.g., enzyme inhibition, cellular assays).
  • Computational Modeling : Perform docking studies to correlate electronic/steric properties with activity. Validate predictions with in vitro data .

Q. What statistical approaches are recommended for analyzing bioactivity data from this compound pharmacological studies?

  • Methodological Answer :

  • Dose-Response Analysis : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism).
  • Error Reporting : Calculate 95% confidence intervals for IC50 values.
  • Comparative Studies : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare derivative efficacies. Report p-values and effect sizes .

Q. How can contradictory data in the physicochemical properties of this compound be resolved?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions, ensuring reagent batch consistency.
  • Cross-Validation : Use orthogonal methods (e.g., DSC for melting point vs. capillary tube).
  • Control Experiments : Test for solvent polymorphism or hygroscopicity. Publish raw datasets with metadata (e.g., ambient humidity during measurements) .

Q. What methodologies are effective for elucidating the metabolic pathways of this compound in vitro?

  • Methodological Answer :

  • Radiolabeling : Synthesize 14C-labeled compound to track metabolic products via scintillation counting.
  • LC-MS/MS : Identify phase I/II metabolites using high-resolution mass spectrometry.
  • Microsomal Assays : Incubate with liver microsomes (+NADPH) and compare hydrolysis rates across species .

Data Presentation and Validation

  • Supporting Information : Include raw spectral data, crystallographic files (if available), and statistical outputs in supplementary materials. Reference these files in the main text using hyperlinks .
  • Tables : Summarize bioactivity data with columns for compound ID, assay type, IC50 (μM ± SEM), and statistical significance (e.g., *p<0.05). Use footnotes to define abbreviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.